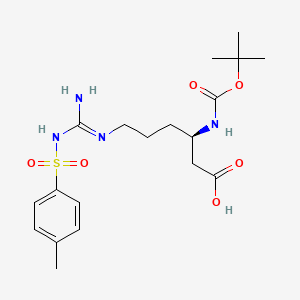
iso-PropylaMine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iso-PropylaMine-d9 is a deuterated form of isopropylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its unique isotopic properties. It is a colorless liquid with an ammonia-like odor and is miscible with water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
iso-PropylaMine-d9 can be synthesized by the reaction of isopropyl alcohol-d8 with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CD3)2CDOH+NH3→(CD3)2CDNH2+H2O
This method ensures the incorporation of deuterium into the isopropylamine structure .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deuterated isopropyl alcohol and ammonia under controlled conditions. The reaction is typically carried out in a reactor with a suitable catalyst to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
iso-PropylaMine-d9 undergoes various chemical reactions typical of alkyl amines, including:
Protonation: Reacts with acids to form ammonium salts.
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.
Acylation: Reacts with acyl chlorides to form amides.
Condensation with Carbonyls: Forms imines or Schiff bases.
Common Reagents and Conditions
Protonation: Hydrochloric acid, sulfuric acid.
Alkylation: Alkyl halides, typically under basic conditions.
Acylation: Acyl chlorides, often in the presence of a base like pyridine.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products
Ammonium Salts: Formed from protonation.
Secondary and Tertiary Amines: Formed from alkylation.
Amides: Formed from acylation.
Imines or Schiff Bases: Formed from condensation reactions.
Applications De Recherche Scientifique
iso-PropylaMine-d9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of iso-PropylaMine-d9 involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can be incorporated into metabolic pathways, where it may influence enzyme activity and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylamine
- Propylamine
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Isobutylamine
- tert-Butylamine
- n-Butylamine
- sec-Butylamine
- Putrescine
Uniqueness
iso-PropylaMine-d9 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms makes it particularly useful in NMR spectroscopy and metabolic studies, where it can be used to trace the pathways and transformations of amines with high precision .
Propriétés
Numéro CAS |
1219794-73-6 |
|---|---|
Formule moléculaire |
C3H9N |
Poids moléculaire |
68.167 |
Nom IUPAC |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
Clé InChI |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
SMILES |
CC(C)N |
Synonymes |
iso-PropylaMine-d9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)
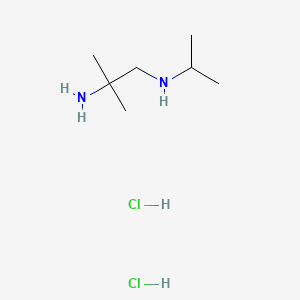
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
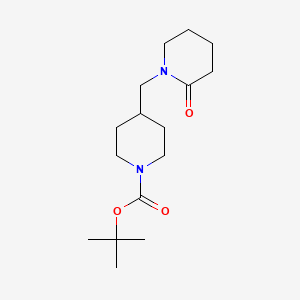

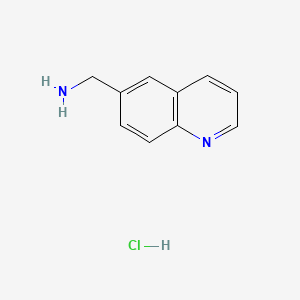
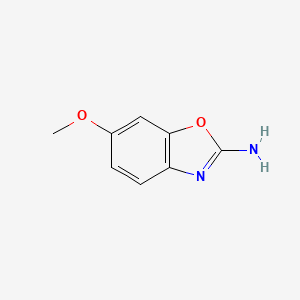
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
